molecular formula C7H4BF2NO2 B591655 (3-Cyano-2,4-difluorophenyl)boronic acid CAS No. 871940-31-7

(3-Cyano-2,4-difluorophenyl)boronic acid

Cat. No. B591655
M. Wt: 182.921
InChI Key: VQEKFJVJHSVFTM-UHFFFAOYSA-N
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Description

“(3-Cyano-2,4-difluorophenyl)boronic acid” is a chemical compound with the CAS Number: 871940-31-7. It has a molecular weight of 182.92 and its IUPAC name is 3-cyano-2,4-difluorophenylboronic acid .


Molecular Structure Analysis

The InChI code for “(3-Cyano-2,4-difluorophenyl)boronic acid” is 1S/C7H4BF2NO2/c9-6-2-1-5 (8 (12)13)7 (10)4 (6)3-11/h1-2,12-13H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Boronic acids, including “(3-Cyano-2,4-difluorophenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds between two different organic compounds.


Physical And Chemical Properties Analysis

“(3-Cyano-2,4-difluorophenyl)boronic acid” is a solid compound with a melting point of 132-133°C . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Catalysis and Organic Synthesis

Boronic acids are pivotal in organic chemistry for their versatile roles in catalysis and synthesis. The catalytic properties of boronic acids, such as (3-Cyano-2,4-difluorophenyl)boronic acid, facilitate enantioselective reactions, offering pathways to densely functionalized molecules. For instance, boronic acids have been employed as catalysts in aza-Michael additions, enabling the synthesis of complex cyclohexanes with high enantioselectivity (Hashimoto, Gálvez, & Maruoka, 2015). Furthermore, they are instrumental in one-pot synthesis methods, combining Suzuki-Miyaura coupling and hydrolysis reactions to produce ligands for OLED dopants, demonstrating the compound's relevance in material science (Zhou Yuyan, 2014).

Material Science

In material science, the unique properties of (3-Cyano-2,4-difluorophenyl)boronic acid contribute to the development of advanced materials. Its application extends to the synthesis of four-coordinate boron(III) complexes, highlighting the dual role of boron atoms in stabilizing chelate ligands and enhancing π-conjugation. Such materials find use in luminescent materials for organic electronics, photonics, and as sensing and imaging probes (Sadu et al., 2017).

Sensing Technology

Boronic acids are also central to the development of sensors due to their ability to form complexes with diols and other Lewis bases, leading to applications in fluorescent sensors for detecting carbohydrates and bioactive substances. This includes the design of highly sensitive fluorescence PET sensors for water detection, where (3-Cyano-2,4-difluorophenyl)boronic acid derivatives can serve as effective sensing materials (Ooyama et al., 2014).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302+H312+H332-H315-H319-H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation .

properties

IUPAC Name

(3-cyano-2,4-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF2NO2/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEKFJVJHSVFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)C#N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659354
Record name (3-Cyano-2,4-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyano-2,4-difluorophenyl)boronic acid

CAS RN

871940-31-7
Record name (3-Cyano-2,4-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-2,4-difluorophenylboronic Acid (contains varying amounts of Anhydride)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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